
N,N'-bis(4-acetylphenyl)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-acetylphenyl)pentanediamide, also known as BAPMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the bisamide family and has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In
Aplicaciones Científicas De Investigación
N,N'-bis(4-acetylphenyl)pentanediamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, N,N'-bis(4-acetylphenyl)pentanediamide has been investigated for its potential use as an antitumor agent. Studies have shown that N,N'-bis(4-acetylphenyl)pentanediamide can inhibit the growth of cancer cells by inducing apoptosis. N,N'-bis(4-acetylphenyl)pentanediamide has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, N,N'-bis(4-acetylphenyl)pentanediamide has been investigated for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. N,N'-bis(4-acetylphenyl)pentanediamide has been found to be a suitable building block for the synthesis of MOFs due to its ability to form stable complexes with metal ions.
In catalysis, N,N'-bis(4-acetylphenyl)pentanediamide has been investigated for its potential use as a ligand in transition metal catalyzed reactions. Studies have shown that N,N'-bis(4-acetylphenyl)pentanediamide can form stable complexes with transition metal ions and can be used as a ligand in various catalytic reactions.
Mecanismo De Acción
The mechanism of action of N,N'-bis(4-acetylphenyl)pentanediamide is not fully understood. However, studies have shown that N,N'-bis(4-acetylphenyl)pentanediamide can form stable complexes with metal ions and can interact with biological molecules such as DNA and proteins. N,N'-bis(4-acetylphenyl)pentanediamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. N,N'-bis(4-acetylphenyl)pentanediamide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
Studies have shown that N,N'-bis(4-acetylphenyl)pentanediamide has various biochemical and physiological effects. N,N'-bis(4-acetylphenyl)pentanediamide has been found to inhibit the growth of cancer cells by inducing apoptosis. N,N'-bis(4-acetylphenyl)pentanediamide has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, N,N'-bis(4-acetylphenyl)pentanediamide has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(4-acetylphenyl)pentanediamide has several advantages for lab experiments. N,N'-bis(4-acetylphenyl)pentanediamide is readily available and can be synthesized using relatively simple procedures. N,N'-bis(4-acetylphenyl)pentanediamide has also been found to be stable under various conditions and can be stored for extended periods without degradation. However, one limitation of N,N'-bis(4-acetylphenyl)pentanediamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research on N,N'-bis(4-acetylphenyl)pentanediamide. In medicinal chemistry, further studies are needed to investigate the potential use of N,N'-bis(4-acetylphenyl)pentanediamide as an antitumor agent and drug delivery system. In materials science, further studies are needed to explore the use of N,N'-bis(4-acetylphenyl)pentanediamide as a building block for the synthesis of MOFs with specific properties. In catalysis, further studies are needed to investigate the potential use of N,N'-bis(4-acetylphenyl)pentanediamide as a ligand in various catalytic reactions. Overall, N,N'-bis(4-acetylphenyl)pentanediamide has significant potential for various applications in scientific research.
Métodos De Síntesis
The synthesis of N,N'-bis(4-acetylphenyl)pentanediamide is a multi-step process that involves the reaction of 4-acetylbenzoic acid with pentanediamine. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N,N//'-bis(4-acetylphenyl)pentanediamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)16-6-10-18(11-7-16)22-20(26)4-3-5-21(27)23-19-12-8-17(9-13-19)15(2)25/h6-13H,3-5H2,1-2H3,(H,22,26)(H,23,27) |
Clave InChI |
YTMVPNABAJKMFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



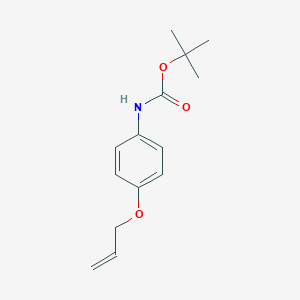
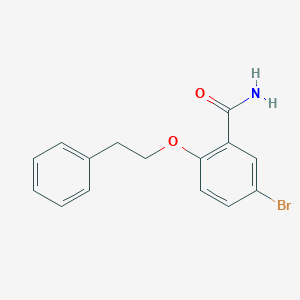
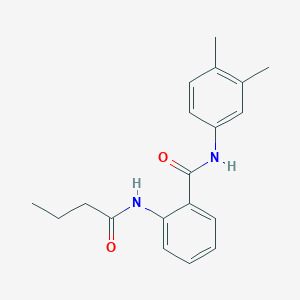
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
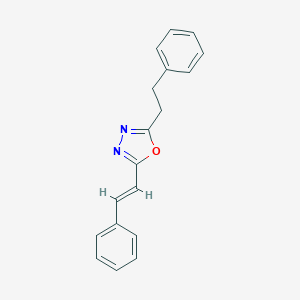
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
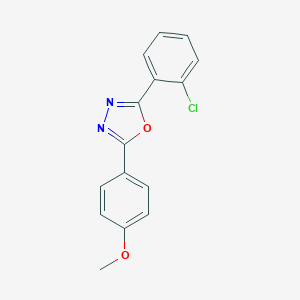
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)